molecular formula C33H29ClFNO3 B12295046 (3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one

(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one

Cat. No.: B12295046
M. Wt: 542.0 g/mol
InChI Key: FPSNEPSQCDBZPG-UHFFFAOYSA-N
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Description

(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the aromatic substituents. Common reagents used in these reactions include halogenated benzene derivatives, fluorinating agents, and phenylmethoxy compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The aromatic rings can undergo reduction to form more saturated compounds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce new functional groups into the aromatic rings.

Scientific Research Applications

(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSNEPSQCDBZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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